N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Description
N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N4O4S/c1-21-16-10-5-13(12-17(16)22(2)19(21)25)20-28(26,27)15-8-6-14(7-9-15)23-11-3-4-18(23)24/h5-10,12,20H,3-4,11H2,1-2H3 |
InChI Key |
BUZWFCWBPUSTAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and sulfonamide precursors. Common synthetic routes may involve:
Nitration and Reduction: Nitration of benzene derivatives followed by reduction to form amines.
Cyclization: Formation of the benzodiazole ring through cyclization reactions.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Sulfonamide Derivatives: Compounds containing sulfonamide groups.
Uniqueness
N-(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)-4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
